Differential Evidence 1: Activated-State Binding Specificity (Structural/Mechanistic Differentiation)
MK-8033 hydrochloride is documented as the first example of a specific protein kinase inhibitor with preferential binding to the activated (active) kinase conformation of c-Met, in contrast to the majority of clinically evaluated c-Met inhibitors (including capmatinib, savolitinib, tepotinib, and crizotinib) that preferentially bind the inactive kinase conformation [1]. This conformational preference is not merely a mechanistic footnote; it was deliberately engineered to achieve high kinase selectivity [2]. X-ray co-crystal structures confirmed MK-8033 engages the activated c-Met conformation, which rationalizes why the compound exhibits no inhibitory activity against over 220 protein kinases when tested at 1 μM [3]. For comparison, multi-kinase inhibitors like crizotinib (which also targets ALK and ROS1) and cabozantinib (which targets VEGFR2, RET, KIT, and AXL) possess significantly broader kinome interaction profiles due to their distinct binding modes .
| Evidence Dimension | Kinase Conformation Binding Preference |
|---|---|
| Target Compound Data | Preferential binding to activated c-Met conformation; first documented specific kinase inhibitor with this property |
| Comparator Or Baseline | Capmatinib, savolitinib, tepotinib, crizotinib: preferential binding to inactive c-Met conformation |
| Quantified Difference | Qualitative conformational preference difference; quantitative selectivity consequence: 0/221 off-target kinases inhibited >90% at 1 μM |
| Conditions | X-ray crystallography; kinase selectivity panel of 221 kinases at 1 μM compound concentration |
Why This Matters
This unique binding mode confers a kinase selectivity fingerprint that cannot be replicated by inactive-state binders, making MK-8033 essential for studies requiring clean interpretation of c-Met/Ron pathway inhibition without confounding off-target kinase activities.
- [1] Northrup A, et al. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. J Med Chem. 2013;56(6):2294-2310. View Source
- [2] Allison TJ, et al. Abstract 759: Discovery of MK-8033, a highly specific c-Met/Ron dual inhibitor for the treatment of cancer. Cancer Res. 2010;70(8_Supplement):759. View Source
- [3] Harrington E, et al. Abstract #1751: MK-8033, a selective c-Met / Ron inhibitor, suppresses tumor cell growth in vitro and in vivo. Cancer Res. 2009;69(9_Supplement):1751. View Source
